molecular formula C11H14OS B13457927 4-(Benzylsulfanyl)butan-2-one CAS No. 19360-96-4

4-(Benzylsulfanyl)butan-2-one

Cat. No.: B13457927
CAS No.: 19360-96-4
M. Wt: 194.30 g/mol
InChI Key: LWYISWGCSYCLRI-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)butan-2-one is a sulfur-containing ketone derivative with a phenylthioether group at the 4-position of the butan-2-one backbone. It was isolated from marine soft coral Cladiella australis and identified as a potent anti-melanogenic agent in cosmetic research . Its mechanism of action involves non-competitive inhibition of tyrosinase, the key enzyme in melanin synthesis, leading to reduced melanosome maturation and melanin production. In vitro studies demonstrated low cytotoxicity (IC₅₀ > 50 µM in B16-F10 melanoma cells) and superior efficacy compared to arbutin and 1-phenyl-2-thiourea (PTU), with melanin suppression observed in zebrafish models . This compound is a promising candidate for medical cosmetology due to its dual benefits of safety and efficacy.

Properties

CAS No.

19360-96-4

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-benzylsulfanylbutan-2-one

InChI

InChI=1S/C11H14OS/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

LWYISWGCSYCLRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)butan-2-one typically involves the nucleophilic substitution reaction of a suitable benzyl halide with a thiol compound, followed by the addition of a butanone derivative. The reaction conditions often require the presence of a base to facilitate the nucleophilic attack and the subsequent formation of the desired product .

Industrial Production Methods

Industrial production methods for 4-(Benzylsulfanyl)butan-2-one may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzylsulfanyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)butan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Properties

The biological and industrial applications of butan-2-one derivatives are highly influenced by their substituents. Below is a comparative analysis of 4-(phenylsulfanyl)butan-2-one and related compounds:

Table 1: Comparison of 4-(Phenylsulfanyl)butan-2-one with Similar Compounds
Compound Name Substituent Key Properties/Applications Cytotoxicity References
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl Tyrosinase inhibition; anti-melanogenic Low (IC₅₀ > 50 µM)
4-(Methylsulfanyl)butan-2-one Methylsulfanyl Limited data; potential thioether reactivity Unknown
4-(4-Methoxyphenyl)butan-2-one 4-Methoxyphenyl Synthetic intermediate in flow chemistry Not reported
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxyphenyl Regulated fragrance ingredient (IFRA Standard) Safe at ≤1.2%*
4-(p-Tolyl)butan-2-one 4-Methylphenyl Industrial/aromatic ketone Unknown
4-Phenyl-2-butanone Phenyl Laboratory chemical (no bioactive data) Unknown

*Concentration limits defined by the International Fragrance Association (IFRA).

Functional Group Impact on Activity

  • Sulfur-Containing Groups :
    • The phenylsulfanyl group in 4-(phenylsulfanyl)butan-2-one enhances tyrosinase inhibition through sulfur-mediated interactions with the enzyme’s active site . In contrast, 4-(methylsulfanyl)butan-2-one () lacks the aromatic phenyl group, which may reduce binding affinity and efficacy.
  • Aromatic Substituents :
    • 4-(4-Hydroxyphenyl)butan-2-one is restricted in fragrances due to sensitization risks, highlighting the trade-off between bioactivity and safety .
    • 4-(4-Methoxyphenyl)butan-2-one is primarily used in synthetic organic chemistry, where its methoxy group aids in electron donation during catalytic reactions .

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